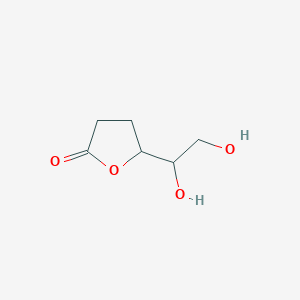

5-(1,2-Dihydroxyethyl)dihydrofuran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

61989-58-0 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

5-(1,2-dihydroxyethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O4/c7-3-4(8)5-1-2-6(9)10-5/h4-5,7-8H,1-3H2 |

InChI Key |

WKCBOODKPXKQAC-UHFFFAOYSA-N |

SMILES |

C1CC(=O)OC1C(CO)O |

Canonical SMILES |

C1CC(=O)OC1C(CO)O |

Origin of Product |

United States |

Nomenclature, Stereochemical Considerations, and Structural Variants

Systematic Nomenclature and Common Academic Classifications of Dihydrofuranones

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for the core structure is dihydrofuran-2-one. This indicates a five-membered ring containing four carbon atoms and one oxygen atom, with a carbonyl group at the second position and saturation indicated by "dihydro". The substituent at the fifth position is named as a 1,2-dihydroxyethyl group. Therefore, the full systematic name of the compound is 5-(1,2-dihydroxyethyl)dihydrofuran-2-one .

In academic literature, this compound and its relatives are often referred to by more general classifications. They are a subset of furanones , which are heterocyclic compounds characterized by a furan (B31954) ring containing a ketone group. More specifically, they are classified as dihydrofuranones or γ-butyrolactones . The term γ-butyrolactone highlights that it is a cyclic ester (lactone) derived from a four-carbon carboxylic acid (butyric acid) where the hydroxyl group is on the gamma (fourth) carbon relative to the carboxyl group. This classification is useful as it groups the compound with a large family of molecules with diverse biological activities.

| Nomenclature Type | Name |

| Systematic (IUPAC) | This compound |

| General Classification | Dihydrofuranone, γ-Butyrolactone |

Elucidation and Assignment of Absolute and Relative Stereochemistry in this compound

The stereochemistry of this compound is complex due to the presence of multiple stereogenic centers. The precise three-dimensional arrangement of atoms at these centers is described by its absolute and relative stereochemistry. The assignment of these configurations is crucial as different stereoisomers can exhibit distinct biological activities.

The dihydrofuranone ring itself contains a chiral center at the C5 position, the carbon atom to which the dihydroxyethyl side chain is attached. This carbon is bonded to four different groups: the oxygen atom of the ring, the C4 carbon of the ring, a hydrogen atom, and the dihydroxyethyl side chain. The absolute configuration at this center is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the priority, one considers the atoms directly attached to the chiral center. The priority is determined by atomic number, with higher atomic numbers receiving higher priority. If there is a tie, one proceeds along the substituent chains until a point of difference is reached. For the C5 position, the priority of the substituents would be determined as follows:

-O- (ring oxygen): Highest priority due to the oxygen atom.

-CH(OH)CH2OH (dihydroxyethyl side chain): The carbon of the side chain is attached to an oxygen.

-CH2- (C4 of the ring): The C4 carbon is attached to other carbons and hydrogens.

-H (hydrogen): Lowest priority.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority (1 to 2 to 3) is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

The dihydroxyethyl side chain, -CH(OH)CH2OH, contains an additional chiral center at the C1' position (the carbon attached to the dihydrofuranone ring). This carbon is bonded to a hydroxyl group, a hydroxymethyl group (-CH2OH), the C5 of the dihydrofuranone ring, and a hydrogen atom.

The CIP priorities for the substituents on this chiral center are assigned as follows:

-OH (hydroxyl group): Highest priority.

-C5 (dihydrofuranone ring): The C5 carbon is part of the lactone ring.

-CH2OH (hydroxymethyl group): The carbon is attached to an oxygen.

-H (hydrogen): Lowest priority.

Similar to the ring's chiral center, the absolute configuration at C1' is determined by the clockwise (R) or counter-clockwise (S) arrangement of the prioritized groups after orienting the lowest priority group away from the viewer.

Characterization of Stereoisomers (Enantiomers, Diastereomers)

With two chiral centers (C5 and C1'), there are 2^2 = 4 possible stereoisomers of this compound. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four possible stereoisomers are:

(5R, 1'R)-5-(1,2-dihydroxyethyl)dihydrofuran-2-one

(5S, 1'S)-5-(1,2-dihydroxyethyl)dihydrofuran-2-one

(5R, 1'S)-5-(1,2-dihydroxyethyl)dihydrofuran-2-one

(5S, 1'R)-5-(1,2-dihydroxyethyl)dihydrofuran-2-one

The pair of (5R, 1'R) and (5S, 1'S) are enantiomers of each other. Similarly, the pair of (5R, 1'S) and (5S, 1'R) are also enantiomers. Any other combination of these isomers would be considered diastereomers. For instance, (5R, 1'R) and (5R, 1'S) are diastereomers.

The characterization and differentiation of these stereoisomers typically rely on a combination of synthetic strategies and analytical techniques. Enantioselective synthesis, often employing chiral catalysts or starting from a chiral pool of molecules like carbohydrates, can be used to produce a single desired stereoisomer.

Analytically, techniques such as X-ray crystallography can provide unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also powerful tools. The spatial relationships between atoms in different stereoisomers can lead to distinct chemical shifts and coupling constants in their NMR spectra. Chiral chromatography techniques are also employed to separate and identify different enantiomers.

Analysis of Related Dihydrofuranone and γ-Lactone Structural Motifs

The dihydrofuranone ring, or γ-lactone, is a prevalent structural motif in a vast array of natural products and synthetic molecules with significant biological activities. The study of these related structures provides valuable context for understanding the potential properties and significance of this compound.

Natural Occurrences:

Furanones in Food and Pheromones: Simple furanones are important flavor components in many cooked foods and fruits. nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key aroma compound in strawberries. Some furanone derivatives also function as insect pheromones. nih.gov

Bioactive Lactones from Plants: Many plants produce γ-lactones with diverse biological activities, including antimicrobial and anti-inflammatory properties. nih.gov For instance, sesquiterpene lactones, found in many plants of the Asteraceae family, often contain a γ-lactone ring and are known for their potent biological effects. royalsocietypublishing.orgnih.gov

Marine Natural Products: Marine organisms, particularly fungi and algae, are a rich source of novel furanone and lactone-containing compounds. mdpi.com These compounds often exhibit unique structures and potent bioactivities, such as antimicrobial and cytotoxic effects. For example, halogenated furanones produced by the red alga Delisea pulchra interfere with bacterial communication. nih.gov

Synthetic Derivatives and Applications:

Chiral Building Blocks: Enantiomerically pure γ-lactones are valuable chiral building blocks in the synthesis of complex natural products and pharmaceuticals. The synthesis of these building blocks often starts from readily available chiral molecules, such as carbohydrates, through a process known as chiral pool synthesis. researchgate.netscripps.edu

Biomass Conversion: γ-Valerolactone (GVL), a simple γ-lactone, is a key platform chemical that can be derived from the conversion of lignocellulosic biomass. proquest.comchemrxiv.orgmdpi.comchemrxiv.orgresearchgate.net GVL is explored as a green solvent and a precursor for the production of biofuels and other valuable chemicals.

The presence of the dihydroxyethyl side chain in this compound suggests a potential link to carbohydrate precursors, making it an interesting target for synthesis from renewable resources. The stereochemical complexity and the prevalence of the γ-lactone motif in biologically active molecules underscore the importance of further research into this specific compound and its analogues.

Advanced Synthetic Methodologies and Derivatization Strategies

Total Synthesis Approaches to 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one

The total synthesis of this compound, a chiral γ-butyrolactone, leverages a variety of modern synthetic strategies to control stereochemistry and maximize efficiency.

Enantioselective and Diastereoselective Synthesis Routes

The construction of specific stereoisomers of this compound relies heavily on enantioselective and diastereoselective synthetic methods. A primary strategy is the use of the "chiral pool," which employs readily available, naturally occurring chiral molecules as starting materials. L-Ascorbic acid (Vitamin C) and its diastereomers, such as D-isoascorbic acid, are ideal precursors as they already contain the required γ-lactone core and the dihydroxyethyl side chain with established stereocenters. pharmacompass.commolport.com The synthesis from these precursors typically involves the selective catalytic hydrogenation of the endocyclic double bond of the butenolide ring to form the dihydrofuranone (γ-butyrolactone) structure.

Another powerful technique is the asymmetric hydrogenation of γ-substituted butenolides. nih.govacs.org This method uses chiral transition metal catalysts, often based on rhodium or ruthenium, to deliver hydrogen across the double bond in a stereocontrolled manner, yielding chiral butyrolactones with high enantiomeric excess (ee). nih.gov The choice of chiral ligand is critical for achieving high selectivity.

| Method | Starting Material | Key Reagent/Catalyst | Outcome | Reference |

| Chiral Pool Synthesis | L-Ascorbic Acid | H₂, Pd/C | (5R)-5-[(1S)-1,2-dihydroxyethyl]dihydrofuran-2-one | pharmacompass.com |

| Asymmetric Hydrogenation | γ-Aryl-γ-hydroxybutenolides | [Rh(COD)₂]BF₄ / ZhaoPhos | Chiral γ-hydroxy-γ-butyrolactones (>99% ee) | nih.gov |

| Tandem Aldol/Cyclization | β,γ-Didehydro-γ-lactones | Chiral Tin Dibromide | trans-β,γ-Disubstituted γ-butyrolactones (up to 99% ee) | nih.gov |

Biocatalytic and Chemoenzymatic Synthetic Strategies

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral lactones. Enzymes can operate under mild conditions and often provide exceptional levels of stereo-, regio-, and chemo-selectivity. While a direct biocatalytic route from simple precursors to this compound is not extensively documented, established biocatalytic methods for γ-butyrolactone synthesis provide a clear blueprint.

Artificial biocatalytic cascades, for instance, can convert simple prochiral molecules into optically active lactones through a series of enzymatic reactions in a single pot. rsc.org A plausible chemoenzymatic strategy could involve the chemical synthesis of a precursor molecule, followed by a highly selective enzymatic transformation to install the final stereocenters. nih.gov For example, an enzyme like a ketoreductase could reduce a ketone on the side chain to a specific stereoisomer of the secondary alcohol. Alternatively, lipases are widely used for the kinetic resolution of racemic diols or their ester derivatives, allowing for the separation of enantiomers. acs.org

| Strategy | Enzyme Class | Transformation | Potential Application | Reference |

| Biocatalytic Cascade | Halohydrin dehalogenase, Nitrilase | Prochiral dihalopropanol → Chiral hydroxy-γ-butyrolactone | Demonstrates multi-enzyme synthesis of lactones | rsc.org |

| Chemoenzymatic Synthesis | EDDS Lyase, Acid catalyst | Fumarate + Aminophenol → Chiral Dihydrobenzoxazinone | Combination of biocatalytic and chemical steps for heterocyclic synthesis | nih.gov |

| Kinetic Resolution | Lipase | Racemic 1,2-diol → Enantioenriched diol + monoester | Separation of stereoisomers via selective esterification | acs.org |

Cascade and Multicomponent Reaction Pathways

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules from simple starting materials in a single operation, which minimizes waste and purification steps. nih.gov N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for generating γ-butyrolactones through cascade reactions. acs.org A common pathway involves the NHC-catalyzed generation of a homoenolate intermediate from an α,β-unsaturated aldehyde (enal). This reactive intermediate can then engage with an electrophile, such as another aldehyde, in an annulation reaction to form the γ-butyrolactone ring. ucsb.eduresearchgate.net

Gold-catalyzed cascade reactions provide another route, transforming benzylic esters of 3-butynoic acids into highly substituted γ-butyrolactones. nih.gov Although MCRs are less commonly reported for the direct synthesis of simple γ-butyrolactones, they are effective for producing complex, highly functionalized furan-2(5H)-ones, which are related structures. bohrium.comresearchgate.net By carefully selecting the starting enal and aldehyde, it is theoretically possible to construct the this compound scaffold via an NHC-catalyzed cascade.

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues and derivatives with potentially new properties.

Modifications of the Dihydrofuranone Ring

The dihydrofuran-2-one (or γ-butyrolactone) ring is amenable to various chemical transformations. The α-protons (at the C3 position) can be removed by a strong base to form an enolate, which can then react with electrophiles (e.g., alkyl halides) to install substituents. Further functionalization can be achieved through reactions like oxidation, reduction, or ring-opening. Ring-closing metathesis (RCM) is a particularly powerful method for accessing substituted dihydrofurans from acyclic diene precursors. rsc.org

| Reaction Type | Reagents | Product Type | Description | Reference |

| α-Alkylation | LDA, R-X | 3-Alkyl-dihydrofuran-2-one | Introduction of a substituent at the C3 position via an enolate intermediate. | researchgate.net |

| Ring Opening | SOCl₂, ROH | Alkyl 4-chlorobutyrate | Cleavage of the lactone ring to form a linear ester, enabling further functionalization. | epfl.ch |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Substituted Dihydrofuran | Formation of the dihydrofuran ring from an acyclic diene ether. | rsc.org |

| Catalytic Ring Opening | Cobalt/Zinc Catalysts | Acyclic vinylzinc species | Enantioselective opening of a dihydrofuran ring to a functionalizable acyclic product. | nih.gov |

Transformations of the Dihydroxyethyl Side Chain

The 1,2-diol moiety of the side chain is a versatile functional group that can undergo numerous transformations to yield a variety of derivatives. These reactions include protection, esterification, and oxidation.

Protection: The two adjacent hydroxyl groups can be readily protected as a cyclic acetal, such as an acetonide (using acetone) or a benzylidene acetal. chem-station.com This strategy is crucial in multi-step syntheses to mask the reactivity of the diol while other parts of the molecule are being modified. researchgate.netorganic-chemistry.org

Esterification: The primary and secondary hydroxyl groups can be esterified to produce mono- or di-esters. Regioselectivity can often be achieved due to the different steric environments of the two hydroxyls. Selective esterification can be accomplished using methods like the Mitsunobu reaction or through enzymatic catalysis, which can provide high selectivity for one hydroxyl group over the other. acs.orgacs.org

Oxidation: The dihydroxyethyl side chain can be chemically altered through oxidation. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate will cleave the carbon-carbon bond between the two hydroxyl groups to yield an aldehyde. ucalgary.ca Selective oxidation of the primary or secondary alcohol to the corresponding aldehyde or ketone, respectively, can also be achieved using specific reagents under controlled conditions.

| Transformation | Reagents | Product | Key Feature | Reference |

| Acetal Protection | Acetone (B3395972), Acid Catalyst | Isopropylidene derivative (Acetonide) | Masks both hydroxyl groups in a five-membered ring. | chem-station.com |

| Selective Esterification | RCOOH, DEAD, PPh₃ (Mitsunobu) | Mono- or Di-ester | Allows for regioselective esterification. | acs.org |

| Oxidative Cleavage | HIO₄ (Periodic Acid) | Aldehyde | Cleaves the C-C bond of the 1,2-diol. | ucalgary.ca |

| Kinetic Resolution | N-Heterocyclic Carbene (NHC) Catalyst | Enantioenriched monoester + diol | Site- and enantioselective acylation of the diol. | acs.org |

Introduction and Manipulation of Protecting Groups

The chemical architecture of this compound features a vicinal diol on the ethyl side chain, which presents a significant challenge in its synthesis. These hydroxyl groups are reactive and can interfere with transformations intended for other parts of the molecule. Consequently, the use of protecting groups is a cornerstone of synthetic strategies, allowing for the temporary masking of the diol to prevent unwanted side reactions. jocpr.comresearchgate.net

A common and effective strategy for protecting 1,2-diols is the formation of cyclic acetals or ketals. For instance, the reaction of a diol with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst yields an isopropylidene ketal. This protecting group is robust under basic and neutral conditions but can be readily removed under acidic conditions. researchgate.net An example of this strategy is seen in the synthesis of a related dihydrofuranone derivative, where a 2,2-dimethyl-1,3-dioxolane (B146691) was used to protect a diol moiety. nih.gov The subsequent removal of this protecting group to reveal the diol was achieved using aqueous sulfuric acid in tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Common Protecting Groups for 1,2-Diols and Their Removal Conditions

| Protecting Group | Reagents for Introduction | Conditions for Removal |

| Isopropylidene Ketal | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., H₂SO₄, HCl), Lewis acids |

| Benzylidene Acetal | Benzaldehyde dimethyl acetal, acid catalyst | Catalytic hydrogenation (e.g., H₂, Pd/C), acidic hydrolysis |

| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMSCl, imidazole, DMF | Fluoride (B91410) ion source (e.g., TBAF), acidic conditions |

The concept of "orthogonal protection" is also critical in multi-step syntheses. researchgate.net This involves using multiple protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection of one functional group while others remain protected. researchgate.net For example, a silyl ether could be used to protect a primary alcohol in the presence of an acetal-protected diol, as the silyl group can be cleaved with a fluoride source without affecting the acetal. utsouthwestern.edu

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. mcgill.ca This includes minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. mcgill.ca

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. mcgill.ca Performing reactions under solvent-free conditions or in water can significantly improve the environmental profile of a synthesis. nih.gov

While specific solvent-free syntheses for this compound are not extensively documented, the development of such methods for related heterocyclic compounds is an active area of research. For example, solvent-free procedures have been developed for the synthesis of other functionalized furan (B31954) derivatives. researchgate.net These reactions are often facilitated by heating the neat reactants, sometimes in the presence of a solid-supported catalyst.

Aqueous reaction conditions are also highly desirable. The synthesis of related furanones has been achieved in water. For instance, the oxidation of furan to 5-hydroxy-2(5H)-furanone has been performed using an oxidant in water, highlighting a practical and potentially industrially applicable protocol. researchgate.net The use of water as a solvent is not only environmentally benign but can also in some cases enhance reactivity and selectivity.

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are used in small amounts and can be recycled, in contrast to stoichiometric reagents which are consumed in the reaction and generate more waste. mcgill.ca The development of highly selective and efficient catalysts is crucial for the synthesis of complex molecules like dihydrofuranones.

For the synthesis of the dihydrofuran-2-one core, various catalytic methods have been explored. Ring-closing metathesis (RCM) catalyzed by ruthenium complexes is a powerful tool for the formation of cyclic olefins, including dihydrofurans. organic-chemistry.org Recyclable ruthenium catalysts have been developed to enhance the sustainability of this process. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have also been employed to synthesize substituted dihydrofurans. organic-chemistry.org Research has focused on developing ligands for the palladium catalyst that promote high enantioselectivity, which is critical for controlling the stereochemistry of the final product. organic-chemistry.org

In the context of green chemistry, the use of biocatalysts (enzymes) or metal catalysts that can operate under mild conditions (ambient temperature and pressure) is particularly advantageous. mcgill.ca For example, titanium silicate (B1173343) molecular sieves have been used as catalysts for the oxidation of furan derivatives using dilute hydrogen peroxide, a green oxidant. researchgate.netrsc.org This type of catalyst can be recovered and reused, further enhancing the sustainability of the process. The development of catalysts that can facilitate the direct conversion of renewable feedstocks, such as carbohydrates, into furan-based building blocks is also a significant area of research in green chemistry. mdpi.com

Biosynthetic Pathways and Natural Occurrence

Identification of Natural Sources and Isolation Techniques

While 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one is not a widely reported natural product, its structural relatives, lactones and furanones, are found in various natural sources. For instance, different cultivars of mangoes are known to contain a variety of lactones and furanones, which contribute significantly to their characteristic flavor profiles. wikipedia.org Specifically, Old World mango varieties, such as the 'Alphonso', are noted for the presence of these compounds, which are synthesized during the ripening process. wikipedia.org A structurally similar compound, L-erythro-5-(1-Hydroxyethyl)-2(5H)-furanone, has been identified in root vegetables and the fronds of the fern Osmunda japonica. contaminantdb.ca

The isolation of γ-lactones like this compound from natural matrices typically involves standard phytochemical techniques. A general laboratory procedure for purification, which can be adapted for natural product isolation, includes solvent extraction followed by chromatographic separation. For instance, a synthesized derivative undergoes a workup that involves quenching with a basic solution like sodium bicarbonate, followed by extraction with an organic solvent such as ethyl acetate (B1210297). nih.gov The combined organic layers are then dried and concentrated. nih.gov Final purification is achieved through column chromatography on a silica (B1680970) gel matrix, using a solvent system like a hexane-ethyl acetate mixture to elute the pure compound. nih.gov

| Compound Family | General Natural Source | Specific Example | Reference |

|---|---|---|---|

| Lactones & Furanones | Fruits | 'Alphonso' Mangoes | wikipedia.org |

| 5-(1-Hydroxyethyl)-2(5H)-furanone | Vegetables & Plants | Root vegetables, Osmunda japonica | contaminantdb.ca |

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of γ-lactones is a complex process that is not yet fully understood at a molecular level. mdpi.com However, based on studies of related compounds, two primary pathways can be proposed for the formation of this compound: one starting from fatty acids and another from carbohydrates.

The more established route for many γ-lactones begins with the hydroxylation of a fatty acid. mdpi.com This process is dependent on the shortening of a hydroxy fatty acid via the β-oxidation pathway, which is then followed by a spontaneous cyclization (lactonization) to form the stable γ-lactone ring. mdpi.com For the target molecule, a potential precursor could be a polyunsaturated fatty acid that undergoes specific hydroxylation and subsequent chain shortening.

Alternatively, the biosynthesis of furanones with similar structures, such as ascorbic acid (Vitamin C), originates from sugars. nih.gov This suggests that a hexose (B10828440) sugar, like glucose or galactose, could serve as the initial precursor. This pathway would involve a series of oxidation and rearrangement reactions to form the furanone ring and its characteristic side chain.

| Proposed Precursor | Biosynthetic Pathway | Key Intermediates | Reference |

|---|---|---|---|

| Unsaturated Fatty Acids | Fatty Acid β-Oxidation | Hydroxy fatty acids | mdpi.com |

| Hexose Sugars (e.g., Glucose) | Carbohydrate Metabolism | Sugar acids (e.g., gulonic acid) | nih.gov |

Enzymology and Mechanistic Aspects of Biosynthetic Transformations

The enzymatic machinery required for the biosynthesis of this compound would differ depending on the initial precursor.

In the fatty acid-derived pathway, the key initial step is catalyzed by hydroxylating enzymes. mdpi.com These often include cytochrome P450 monooxygenases, which are capable of introducing a hydroxyl group into the fatty acid chain with high specificity. mdpi.com Following hydroxylation, the enzymes of the peroxisomal β-oxidation spiral (acyl-CoA oxidases, hydratases, dehydrogenases, and thiolases) systematically shorten the carbon chain. The resulting hydroxy acid intermediate can then undergo lactonization, a ring-closing reaction, which can occur spontaneously or be catalyzed by an esterase-like enzyme to form the dihydrofuranone ring. mdpi.com

In the proposed sugar-derived pathway, the enzymatic steps would parallel those seen in the biosynthesis of ascorbic acid from glucose or galactose in plants and yeast. nih.gov This would involve a series of oxidoreductases and dehydrogenases that convert the sugar into an intermediate like L-gulono-1,4-lactone, which is then oxidized by a specific oxidase to form the final product.

| Enzyme Class | Function | Pathway | Reference |

|---|---|---|---|

| Hydroxylases (e.g., P450 Monooxygenases) | Introduction of -OH group onto fatty acids | Fatty Acid Pathway | mdpi.com |

| β-Oxidation Enzymes | Fatty acid chain shortening | Fatty Acid Pathway | researchgate.net |

| Oxidoreductases/Dehydrogenases | Conversion of sugars to sugar acids | Carbohydrate Pathway | nih.gov |

| Lactonase/Esterase | Catalyzes ring closure (lactonization) | Both Pathways | mdpi.com |

Comparative Analysis with Biosynthesis of Related γ-Lactones and Furanones

A comparative analysis of the proposed biosynthesis of this compound with that of other well-known lactones and furanones highlights the diversity of these metabolic pathways.

The biosynthesis of γ-decalactone, a commercially important flavor compound, is a classic example of the fatty acid pathway. It is produced by various fungi through the biotransformation of ricinoleic acid (12-hydroxy-9-octadecenoic acid). mdpi.com The process involves the shortening of the fatty acid chain via β-oxidation until 4-hydroxydecanoic acid is formed, which then cyclizes to γ-decalactone. mdpi.com This contrasts with the proposed pathway for our target molecule, which would require a different starting fatty acid and potentially more complex side-chain modifications.

On the other hand, the biosynthesis of ascorbic acid (a furanone, not a dihydrofuranone) in plants proceeds from D-glucose or D-galactose through intermediates like L-galactono-1,4-lactone. nih.gov The key difference lies in the unsaturated nature of the furanone ring in ascorbic acid, which is the result of a final oxidation step by L-galactonolactone dehydrogenase. nih.gov The biosynthesis of the saturated dihydrofuranone ring in the target compound would likely not involve this final dehydrogenation step, resulting in a saturated lactone ring. This comparison underscores a critical divergence: the fatty acid pathway generally leads to saturated lactones (dihydrofuranones), while sugar-based pathways can produce both saturated and unsaturated (furanone) rings depending on the final enzymatic steps.

| Feature | γ-Decalactone | Ascorbic Acid (Furanone) | This compound (Proposed) |

|---|---|---|---|

| Precursor | Ricinoleic Acid (Fatty Acid) | D-Glucose / D-Galactose (Sugar) | Fatty Acid or Sugar |

| Core Pathway | β-Oxidation | Sugar Oxidation/Rearrangement | β-Oxidation or Sugar Metabolism |

| Key Enzymatic Step | Fatty Acid Chain Shortening | L-galactonolactone dehydrogenase | Hydroxylation and Lactonization |

| Final Ring Structure | Saturated (γ-Lactone) | Unsaturated (Furanone) | Saturated (γ-Lactone) |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structure of organic molecules like 5-(1,2-dihydroxyethyldihydrofuran-2-one). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For a closely related compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, 1H and 13C NMR data have been reported, illustrating the type of information that would be obtained for the target compound. nih.gov In a mixed solvent of DMSO-d6 and CDCl3, the proton NMR spectrum of this derivative showed characteristic signals for aromatic protons, a methoxy (B1213986) group, and protons on the furanone ring and the dihydroxyethyl side chain. nih.gov

Table 1: Representative ¹H NMR Data for a 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one Derivative

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 6.90 | d | 7.2 | 2H, Ar-H |

| 6.71 | m | 3H, Ar-H | |

| 4.44 | s | 1H, C4-H | |

| 4.14 | d | 6.0 | 1H, C6-H |

| 3.95 | t | 6.0 | 1H, C6-H |

| 3.43 | m | 1H, C5-H | |

| 3.21 | s | 3H, -OCH3 |

Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. nih.gov

Similarly, the 13C NMR spectrum provides insights into the carbon framework of the molecule. nih.gov

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 168.5, 168.4 | Carbonyl C |

| 125.4, 125.0, 123.3, 123.0 | Aromatic C |

| 100.1 | C4 |

| 72.4 | C5 |

| 65.2 | C6 |

| 58.2 | C-OCH3 |

| 55.4 | C-OH |

Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. nih.gov

To unravel the complex spin systems and establish through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlated Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. princeton.edu It would be used to establish the connectivity within the dihydrofuranone ring and along the dihydroxyethyl side chain of 5-(1,2-dihydroxyethyldihydrofuran-2-one).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon atoms to which they are directly attached (one-bond 1H-13C correlations). youtube.comyoutube.com This is crucial for assigning the carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges. youtube.comyoutube.com It is invaluable for piecing together the molecular skeleton by connecting different spin systems, for instance, linking the protons on the side chain to the carbons in the furanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These techniques detect through-space correlations between protons that are close to each other, irrespective of whether they are connected by chemical bonds. princeton.edu This information is critical for determining the relative stereochemistry of the chiral centers. For example, NOESY or ROESY would be used to determine the spatial relationship between the protons on the furanone ring and those on the dihydroxyethyl side chain.

To determine the enantiomeric purity of 5-(1,2-dihydroxyethyldihydrofuran-2-one) and to assign the absolute configuration of its stereocenters, chiral NMR spectroscopy can be employed. This involves using chiral solvating agents or derivatizing the molecule with a chiral reagent to induce diastereomeric differences in the NMR spectra of the enantiomers. While no specific studies using these agents on the title compound are available, this is a standard and powerful method for stereochemical analysis.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For the related compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the calculated m/z for the protonated molecule [MH+] was 251.0919, with the found value being 251.0927, confirming the molecular formula C13H15O5. nih.govresearchgate.net

Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller fragments. The fragmentation pattern of the dihydrofuran-2-one core would likely involve characteristic losses, such as the loss of the dihydroxyethyl side chain, water, and carbon monoxide. libretexts.orgmiamioh.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one showed characteristic absorption bands. nih.gov

Table 3: Representative IR Data for a this compound Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3349, 3268 | O-H stretching (hydroxyl groups) |

| 2958, 2920 | C-H stretching (aliphatic) |

| 1713 | C=O stretching (lactone) |

| 1628 | C=C stretching (aromatic) |

| 1465 | C-H bending |

| 1312 | C-O stretching |

| 980, 781 | C-H out-of-plane bending |

Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. nih.gov

For 5-(1,2-dihydroxyethyldihydrofuran-2-one), one would expect to see strong absorptions for the hydroxyl (O-H) groups, the lactone carbonyl (C=O) group, and C-O bonds.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule. A study on (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one successfully used this technique. nih.govresearchgate.net

The analysis revealed a monoclinic crystal system with the space group P21. researchgate.net The furanone ring was found to be nearly planar, and the absolute stereochemistry at the two chiral centers was determined to be (5R, 1'S). nih.govresearchgate.net The study also detailed the torsion angles and the hydrogen-bonding network in the crystal lattice. nih.govresearchgate.net This level of detail is the gold standard for structural elucidation.

Table 4: Crystal Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5110 (5) |

| b (Å) | 4.9298 (3) |

| c (Å) | 16.6625 (16) |

| β (°) | 93.268 (6) |

| Volume (ų) | 615.97 (8) |

| Z | 2 |

Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov These methods are particularly useful for assigning the absolute configuration of chiral molecules in solution. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the chromophores and their environment within the molecule. For 5-(1,2-dihydroxyethyldihydrofuran-2-one), the lactone carbonyl group would serve as a chromophore, and its CD spectrum could be compared with theoretical calculations or with data from structurally related compounds to determine the absolute configuration of the stereocenters. nih.gov

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Dihydrofuranone Lactone Moiety

The dihydrofuranone ring is a core structural feature, and its reactivity is centered on the ester linkage and the carbonyl group.

The lactone ring is susceptible to cleavage under various conditions. This reactivity is fundamental to many five-membered heterocycles, which are capable of opening under specific chemical environments. stackexchange.com

Hydrolysis: Like other esters, the lactone can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to an irreversible ring-opening to form a carboxylate and an alcohol.

Tautomerism: Analogous compounds such as 5-Hydroxy-2(5H)-furanone are known to exist in a ring-chain tautomeric equilibrium with their open-chain isomers, in this case, cis-β-formylacrylic acid. nih.gov In strongly basic solutions (pH > 9), this can further lead to hydration to form succinic acid. nih.gov

Catalytic Ring-Opening: Modern synthetic methods utilize transition metal catalysts to achieve ring-opening of dihydrofuran structures. For instance, cobalt catalysts can promote enantioselective ring-opening reactions of 2,5-dihydrofurans. researchgate.netwikipedia.org The proposed mechanism involves the creation of a cobalt vinylidene species that adds to the alkene, followed by a β-O elimination to open the ring. researchgate.netwikipedia.org Lewis acids are also employed to catalyze intramolecular ring-opening benzannulations in related dihydrofuran systems. chemicalbook.com

A simplified representation of base-catalyzed ring-opening is shown below:

Figure 1: Base-Catalyzed Ring-Opening of the Lactone| Step | Description |

|---|---|

| 1 | A hydroxide ion (nucleophile) attacks the electrophilic carbonyl carbon of the lactone. |

| 2 | The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen. |

| 3 | The ring opens by the reformation of the carbonyl double bond and cleavage of the C-O single bond within the ring, expelling the alkoxide. |

| 4 | The newly formed alkoxide is protonated by water (or a suitable acid source) to yield the final hydroxy-carboxylate product. |

The carbonyl group within the lactone ring is a key site for chemical reactions due to its electrophilic carbon atom and nucleophilic oxygen atom.

Nucleophilic Attack: The carbonyl carbon is electrophilic and readily attacked by a wide range of nucleophiles. chemicalbook.com During this process, the carbon atom's hybridization changes from sp2 to sp3. nih.gov Common nucleophiles include hydrides (from reagents like sodium borohydride), organometallic reagents (like Grignard reagents), and other carbanion sources such as cyanide ions. nih.govwyzant.com The reactivity of the carbonyl group makes it a versatile handle for synthesizing more complex molecules. atamanchemicals.comatamanchemicals.com

Electrophilic Attack: The carbonyl oxygen, with its lone pairs of electrons, is a site for electrophilic attack. Protonation of the carbonyl oxygen by an acid is often the first step in acid-catalyzed reactions, such as ester hydrolysis, as it activates the carbonyl group towards nucleophilic attack.

Table 1: Reactivity at the Carbonyl Group

| Reaction Type | Attacking Species | Result |

|---|---|---|

| Nucleophilic Addition | Nucleophile (e.g., OH⁻, H⁻, R⁻) | Attack at the carbonyl carbon, leading to a tetrahedral intermediate. Can result in ring-opening. |

| Electrophilic Addition | Electrophile (e.g., H⁺) | Attack at the carbonyl oxygen, activating the carbonyl group for further reaction. |

Transformations Involving the Dihydroxyethyl Side Chain

The 1,2-dihydroxyethyl side chain offers additional reaction sites, primarily at the two hydroxyl groups.

The primary and secondary hydroxyl groups on the side chain can undergo oxidation. Conversely, the carbonyl group of the lactone can be reduced.

Oxidation: The selective oxidation of hydroxyl groups is a common transformation. In compounds with similar structures, such as 5-hydroxymethylfurfural (B1680220) (HMF), the primary alcohol can be selectively oxidized to an aldehyde to form 2,5-diformylfuran (DFF). researchgate.netcore.ac.uk This process can be achieved using various catalysts, including alkali-doped Ruthenium on carbon (Ru/C) or manganese dioxide (MnO₂), often under aerobic conditions. researchgate.net Further oxidation can lead to the formation of carboxylic acids. The dihydroxyethyl side chain of the title compound presents two sites for oxidation: the primary alcohol can be oxidized to an aldehyde, and the secondary alcohol can be oxidized to a ketone.

Reduction: The carbonyl group of the lactone can be reduced. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can deliver a hydride ion to the carbonyl carbon, reducing it to a hydroxyl group. nih.govwyzant.com This would result in the formation of a triol, assuming the lactone ring is opened in the process.

Table 2: Potential Oxidation Products of the Dihydroxyethyl Side Chain

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Mild (e.g., PCC) | Oxidation of primary alcohol to aldehyde; secondary to ketone. |

| Strong (e.g., KMnO₄) | Oxidation to carboxylic acids, potentially with C-C bond cleavage. |

The hydroxyl groups of the side chain are poor leaving groups. However, they can be converted into good leaving groups (e.g., by protonation to form water or conversion to a tosylate) to facilitate substitution or elimination reactions.

Substitution: Nucleophilic substitution can occur at the carbon atoms bearing the hydroxyl groups. These reactions can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent. For example, after protonation of a hydroxyl group, a nucleophile can displace the resulting water molecule.

Elimination: Elimination reactions, such as dehydration, can occur to form a double bond. These reactions often compete with substitution, particularly at higher temperatures and with sterically hindered bases. The presence of two adjacent hydroxyl groups allows for potential pinacol-type rearrangements under acidic conditions.

Acid-Base Properties and Tautomeric Equilibria

The compound exhibits acidic properties and can exist in different tautomeric forms. It is a stereoisomer of ascorbic acid (Vitamin C) and is also known as erythorbic acid or isoascorbic acid. chemicalbook.com

Acid-Base Properties: As a stereoisomer of ascorbic acid, erythorbic acid is a diprotic acid. The acidity stems from the enol hydroxyl groups conjugated with the lactone carbonyl. The reported pKa values for erythorbic acid are approximately 4.04 and 11.34. The first dissociation constant (pKa₁) is comparable to that of many carboxylic acids and is due to the loss of a proton from the C3 hydroxyl group, which is stabilized by resonance. The second, much weaker, dissociation (pKa₂) is from the C2 hydroxyl group.

Tautomeric Equilibria: Ascorbic acid and its isomers are known to exist in several tautomeric forms. nih.gov The most stable form is typically the one with the C=C double bond within the ring, conjugated with the lactone carbonyl group. This enol form is stabilized by the extensive conjugation. Keto-enol tautomerism can lead to different isomeric structures, influencing the compound's stability and reactivity. stackexchange.comnih.gov

Table 3: Acid Dissociation Constants of Erythorbic Acid

| Dissociation Step | pKa Value | Description |

|---|---|---|

| pKa₁ | ~4.04 | Loss of the first proton from the C3-enol group. |

| pKa₂ | ~11.34 | Loss of the second proton from the C2-enol group. |

Stereochemical Inversion and Epimerization Pathways

The stereochemical integrity of the chiral centers in 5-(1,2-dihydroxyethyl)dihydrofuran-2-one is a critical aspect of its chemical behavior. The potential for stereochemical inversion and epimerization, particularly at the C5 position of the dihydrofuran-2-one ring and the C1' and C2' positions of the dihydroxyethyl side chain, is influenced by various factors, including pH and catalysis. While specific studies on the epimerization of this compound are not extensively documented, the reactivity of related γ-butyrolactone systems provides valuable insights into these potential pathways.

In the context of asymmetric synthesis, epimerization is often considered a challenge. However, controlled epimerization can be a powerful tool for accessing specific stereoisomers. For instance, studies on cis-2,3-bis(hydroxymethyl)-γ-butyrolactone have demonstrated that selective α- or β-epimerization can be employed to synthesize both enantiomers of the natural product enterolactone. acs.org This suggests that under specific conditions, the stereocenters of γ-butyrolactones can be deliberately inverted.

The mechanism of epimerization in γ-butyrolactones typically involves the formation of an enolate intermediate under basic conditions. nih.govyoutube.com The abstraction of a proton alpha to the carbonyl group of the lactone leads to a planar enolate, which can then be protonated from either face, resulting in a mixture of epimers. The final ratio of these epimers is often dictated by thermodynamic stability. acs.org For this compound, the presence of the hydroxyl groups on the side chain could potentially influence the rate and stereochemical outcome of such a process through intramolecular hydrogen bonding or by affecting the stability of the intermediate.

Acid-catalyzed epimerization is another plausible pathway. In the presence of a strong acid, protonation of the carbonyl oxygen can facilitate enolization, leading to a loss of stereochemical information at the adjacent chiral center. The subsequent ketonization can then yield a mixture of epimers. The efficiency of both acid- and base-catalyzed epimerization would be highly dependent on the specific reaction conditions, including the nature of the catalyst, solvent, and temperature.

The stereochemical configuration of the dihydroxyethyl side chain is generally considered more stable under typical conditions. However, harsh acidic or basic conditions, or specific enzymatic transformations, could potentially lead to epimerization at these centers as well. The relative stereochemistry between the lactone ring and the side chain is often established during the synthesis of the molecule, and significant energy input is typically required to overcome the activation barrier for inversion. nih.gov

Table 1: Factors Influencing Stereochemical Inversion and Epimerization of γ-Butyrolactones

| Factor | Influence on Epimerization | Probable Mechanism | Reference |

| Base Catalysis | Can promote epimerization at the carbon alpha to the carbonyl. | Formation of a planar enolate intermediate. | nih.govyoutube.com |

| Acid Catalysis | Can facilitate epimerization via enol formation. | Protonation of the carbonyl oxygen followed by enolization. | acs.org |

| Substituents | Steric and electronic effects of substituents can influence the rate and equilibrium position of epimerization. | Stabilization or destabilization of intermediates and transition states. | acs.org |

| Solvent | The polarity and protic/aprotic nature of the solvent can affect the stability of charged intermediates and transition states. | Solvation of intermediates. | acs.org |

Radical Reactions and Photochemical Transformations

The reactivity of this compound in radical and photochemical reactions is of interest due to its structural similarity to other biologically active molecules, such as ascorbic acid (Vitamin C), and the presence of a lactone moiety, which can participate in various transformations.

Radical Reactions

The dihydroxyethyl side chain, being similar to a portion of the ascorbic acid molecule, suggests that this compound may exhibit radical-scavenging properties. Ascorbic acid is a well-known antioxidant that functions by donating a hydrogen atom to quench reactive oxygen species, forming a relatively stable ascorbyl radical. libretexts.orgresearchgate.net This radical is stabilized by resonance. It is plausible that this compound could undergo similar hydrogen atom transfer from one of its hydroxyl groups to a radical species. The resulting radical's stability would be a key determinant of its antioxidant potential. Studies on ascorbic acid analogs have explored how modifications to the structure affect their radical-scavenging mechanisms and efficiency, which can proceed via hydrogen-atom transfer (HAT), sequential proton-loss electron transfer (SPLET), or electron transfer followed by proton transfer (ET-PT), depending on the reaction environment. nih.govencyclopedia.pub

Furthermore, γ-butyrolactones can be synthesized via radical cyclization reactions. acs.org This indicates that the dihydrofuran-2-one ring system can be formed through radical intermediates. Conversely, it is conceivable that under appropriate conditions, the lactone ring could undergo radical-mediated transformations. For instance, the generation of a radical at a position adjacent to the lactone ring could potentially lead to ring-opening or other rearrangements.

Photochemical Transformations

The dihydrofuran-2-one core of the molecule provides a chromophore that can absorb ultraviolet light, potentially leading to photochemical reactions. The photochemistry of α,β-unsaturated lactones often involves [2+2] cycloadditions, isomerizations, and rearrangements. While this compound is a saturated lactone, the presence of the carbonyl group allows for n→π* transitions, which can initiate photochemical processes.

For instance, the photochemical rearrangement of α-hydroxy-ketones to lactones is a known transformation. rsc.org Although this is a synthetic route, it highlights the photochemical reactivity of related structures. It is possible that irradiation of this compound could lead to Norrish-type reactions, involving cleavage of the bond alpha to the carbonyl group. A Norrish Type I reaction would generate a diradical intermediate that could undergo various subsequent reactions, such as decarbonylation or intramolecular hydrogen abstraction. A Norrish Type II reaction, if a sterically accessible gamma-hydrogen is present, could lead to cleavage of the side chain or the formation of a cyclobutanol (B46151) derivative.

Table 2: Potential Radical and Photochemical Reactions

| Reaction Type | Potential Outcome for this compound | Basis for Postulation | Reference |

| Radical Scavenging | Quenching of reactive radicals via hydrogen donation from hydroxyl groups. | Analogy to ascorbic acid and its derivatives. | libretexts.orgnih.gov |

| Norrish Type I Reaction | Cleavage of the C-C bond alpha to the carbonyl, potentially leading to decarbonylation or rearrangement. | General photochemical reactivity of ketones and lactones. | rsc.org |

| Norrish Type II Reaction | Possible cleavage of the dihydroxyethyl side chain or formation of a cyclobutanol ring. | General photochemical reactivity of ketones with accessible gamma-hydrogens. | rsc.org |

| [2+2] Cycloaddition | Less likely due to the saturated lactone ring, but could be a possibility for related unsaturated derivatives. | Known reactivity of α,β-unsaturated lactones. | nih.gov |

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. wikipedia.org Methods like Density Functional Theory (DFT) and Hartree-Fock are used to solve approximations of the Schrödinger equation, yielding information about molecular orbitals, electron density distribution, and electrostatic potential. wikipedia.orgacs.org

Automated quantum chemistry workflows can now be used to compute reactivity descriptors for a wide range of molecules, including nucleophilicity and electrophilicity, by calculating properties like methyl cation affinities and methyl anion affinities. rsc.org Such approaches could be applied to 5-(1,2-dihydroxyethyl)dihydrofuran-2-one to systematically predict its behavior in various chemical reactions.

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Key Features | Typical Applications for Furanones |

|---|---|---|

| Density Functional Theory (DFT) | Balances computational cost and accuracy by approximating the exchange-correlation energy. | Geometry optimization, calculation of NMR and IR spectra, reaction pathway analysis, prediction of thermodynamic properties. acs.orgresearchgate.net |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. Often a starting point for more advanced methods. | Initial geometry optimization, calculation of molecular orbitals. acs.org |

| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation effects to the HF theory, improving accuracy. | Calculation of more accurate conformational energies and reaction barriers. researchgate.net |

| Coupled Cluster (CC) | A highly accurate method that includes electron correlation effects. | High-accuracy energy calculations for benchmarking other methods. researchgate.net |

| Semi-empirical Methods (e.g., MNDO) | Use parameters derived from experimental data to simplify calculations, making them very fast. | Rapid screening of large numbers of molecules, preliminary geometry optimizations. researchgate.net |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the dihydroxyethyl side chain and the furanone ring means that this compound can exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these structures (low-energy conformers) and the energy barriers that separate them. researchgate.net This is achieved by mapping the molecule's potential energy surface. nih.gov

Computational methods, particularly DFT, are used to calculate the energy of the molecule as its rotatable bonds are systematically twisted. researchgate.net The resulting energy landscape reveals the global minimum energy conformer as well as other local minima that may be populated at room temperature. researchgate.netnih.gov For example, in a study of a related 1,3-dioxane (B1201747) derivative, DFT calculations were used to determine the relative stability of chair and twist conformers in both the gas phase and in various solvents. researchgate.net

While no specific conformational analysis for this compound is available, studies on similar structures provide valuable insights. X-ray crystallography of a related compound, CpMn(CO)₂(η²-DHF), showed that the dihydrofuran ring can adopt a specific conformation upon binding to a metal center. acs.org The ability to predict which conformation will be adopted in a crystal structure is a significant challenge, as intermolecular forces in the solid state can distort a molecule by up to 20 kJ/mol from its gas-phase minimum. researchgate.net

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely mechanism for a given transformation. wikipedia.org

For reactions involving furanone derivatives, computational studies have been used to explain observed selectivity. For instance, in higher-order [8+2] cycloaddition reactions involving 5-substituted-furan-2(3H)-ones, DFT calculations helped elucidate the factors controlling the reaction pathways and the resulting stereoselectivity. acs.org These calculations can distinguish between competing transition states, often separated by subtle differences in steric interactions, to predict the final product. acs.org Similarly, the reactivity of various substituted furanones in cycloaddition reactions has been rationalized through computational analysis of the dienolates formed under basic conditions. acs.org Such an approach could be applied to understand the reaction mechanisms of this compound, for example, in its reactions as a nucleophile or electrophile.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Quantum chemical calculations have become an indispensable tool for assigning the structure and stereochemistry of complex molecules by predicting their spectroscopic data. rsc.org By computing properties like nuclear magnetic resonance (NMR) chemical shifts and electronic circular dichroism (CD) spectra for all possible stereoisomers of a molecule, a direct comparison with experimental data can lead to an unambiguous structural assignment. acs.org

The GIAO (Gauge-Independent Atomic Orbital) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov This QM/NMR integrated approach has been successfully used to determine the relative and absolute configurations of furanone derivatives. acs.org The process involves calculating the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers for each possible isomer and comparing the resulting data sets with the experimental one. acs.org The accuracy of these predictions can be further enhanced using machine learning models trained on large databases of DFT-calculated and experimental spectra. rsc.orgnih.gov

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Data for a Generic Stereoisomer Assignment

| Carbon | Experimental δ (ppm) | Calculated δ (ppm) for Isomer A | Calculated δ (ppm) for Isomer B |

|---|---|---|---|

| C1 | 175.2 | 175.5 | 178.1 |

| C2 | 30.1 | 30.4 | 31.0 |

| C3 | 25.8 | 26.0 | 25.5 |

| C4 | 78.5 | 78.3 | 80.2 |

| C5 | 70.3 | 70.1 | 68.9 |

| C6 | 63.9 | 64.2 | 65.0 |

| Metric | - | Good Match | Poor Match |

This table is a conceptual illustration of the comparison process and does not represent actual data for the title compound.

Similarly, time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis and CD spectra. acs.org This is particularly valuable for chiral molecules like this compound, as the predicted CD spectrum can be used to assign its absolute configuration. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of how molecules move and behave over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, interactions with solvent molecules, and other dynamic processes. nih.gov

For this compound, MD simulations could reveal how the molecule tumbles and flexes in an aqueous solution. These simulations can map the free energy landscape governing conformational changes, showing the relative populations of different conformers and the pathways for interconversion between them. nih.gov They are also crucial for understanding how the molecule interacts with its environment. For example, simulations can detail the hydrogen-bonding network between the dihydroxyethyl group and surrounding water molecules.

In studies of other furan-containing molecules, MD simulations have been used to study aggregation behavior in solution and to understand the conformational preferences that drive folding. mdpi.com The ensembles of structures generated from MD simulations can also be used as input for quantum chemical calculations to produce time-averaged spectroscopic properties, providing a more realistic comparison with experimental measurements. nih.gov

Biological Interactions and Mechanistic Studies Non Clinical Focus

Ligand-Protein Interaction Studies

Table 2: Theoretical Thermodynamic Parameters for Dihydrofuran-2-one Interaction with MAO-B (1GOS)

| Parameter | Value |

| Binding Energy | -6.53 kcal/mol |

| Intermolecular Energy | -7.23 kcal/mol |

| Van der Waals + H-bond + Desolvation Energy | -6.81 kcal/mol |

| Electrostatic Energy | -0.42 kcal/mol |

| Total Internal Energy | 0.0 kcal/mol |

| Torsional Free Energy | +0.7 kcal/mol |

Data sourced from a theoretical molecular docking study. cerradopub.com.br

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies, even if theoretical, can provide valuable insights for understanding the chemical features necessary for biological activity. A computational SAR study on 31 dihydrofuran-2-one derivatives against the MAO-B enzyme highlighted how different substitutions on the core ring influence binding affinity. cerradopub.com.brcerradopub.com.br

The study showed that modifications at various positions on the furanone ring resulted in significantly different theoretical inhibition constants (Ki). For instance, the introduction of unsaturation within the ring (e.g., 3H-Furan-2-one, 5H-Furan-2-one) or the addition of a methoxy (B1213986) group (4-Methoxy-2(5H)-furanone) was predicted to yield lower Ki values—and thus higher potency—than the saturated parent compound, Dihydrofuran-2-one. cerradopub.com.br Conversely, other substitutions resulted in higher Ki values, indicating lower predicted activity. These in silico SAR studies suggest that the electronic and steric properties of the substituents are key determinants for the interaction with the MAO-B active site and provide a roadmap for designing more potent inhibitors. cerradopub.com.brnih.gov

Influence of Stereochemistry on Biological Mechanisms

Stereochemistry is a critical factor that dictates the biological activity of chiral molecules, influencing their pharmacodynamic and pharmacokinetic properties. ankara.edu.trnih.govmdpi.com The compound 5-(1,2-dihydroxyethyl)dihydrofuran-2-one is a chiral molecule with multiple stereocenters, specifically at the C5 position of the furanone ring and at the C1' position of the dihydroxyethyl side chain. molport.comnih.govmolport.com

This compound is structurally related to ascorbic acid (Vitamin C) and its isomers, such as erythorbic acid, which are defined by their specific stereochemical configurations. molport.comwikipedia.org For example, L-ascorbic acid is (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one, while its diastereomer, erythorbic acid, is (5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one. molport.commolport.com

The precise three-dimensional arrangement of atoms is known to be fundamental for molecular recognition by biological targets like enzymes and receptors. nih.govresearchgate.net Different stereoisomers of a drug can exhibit widely varying levels of activity, with one enantiomer often being significantly more potent or having a completely different biological effect than the other. ankara.edu.trresearchgate.net While specific studies comparing the biological mechanisms of different stereoisomers of this compound were not found in the search results, the established principles of medicinal chemistry strongly support that its stereochemical configuration would be a crucial determinant of its interactions with any potential molecular targets. nih.govmdpi.com

Role of the Dihydroxyethyl Moiety in Molecular Recognition

The this compound molecule possesses a chiral side chain at the C5 position, featuring two adjacent hydroxyl groups. This dihydroxyethyl moiety is pivotal in the molecule's interaction with biological targets, primarily through its capacity for stereospecific hydrogen bonding. The spatial arrangement of these hydroxyl groups allows for precise, multi-point interactions with complementary residues on receptor surfaces, such as amino acid side chains in enzymes or other proteins.

The chirality of the dihydroxyethyl group significantly influences the binding affinity and selectivity of the compound. Different stereoisomers of this compound can exhibit markedly different biological activities, a common phenomenon in chiral natural products. researchgate.net This enantioselective recognition is a cornerstone of its interaction with biological systems, where the three-dimensional architecture of the binding site dictates a preference for one enantiomer over another. researchgate.netnih.gov The vicinal diols can act as both hydrogen bond donors and acceptors, creating a network of interactions that stabilize the ligand-receptor complex. Molecular modeling studies on related furanone derivatives suggest that such hydrogen bonding is crucial for orienting the molecule within the active site of target enzymes.

Impact of Dihydrofuranone Ring Substitutions on Interactions

Structure-activity relationship (SAR) studies on various γ-butyrolactones have demonstrated that the nature, size, and position of substituents can dramatically affect their biological effects. researchgate.net For instance, the introduction of bulky groups or alterations to the lipophilicity of the ring can impact the compound's ability to access and bind to its target site. While specific SAR data for this compound is limited in publicly available literature, general principles derived from related lactone structures suggest that even minor changes to the ring can lead to significant variations in bioactivity. The lactone carbonyl group itself is a key pharmacophoric feature, often participating in crucial hydrogen bonding or nucleophilic interactions within a biological target.

| Substitution Type | Potential Impact on Interaction | Reference Example (General Lactones) |

| Alkyl groups | Altered lipophilicity and steric hindrance | Increased convulsant potency with γ-dimethyl groups in some γ-butyrolactones. researchgate.net |

| Halogens | Modified electronic properties and binding affinity | Introduction of halogens can enhance analgesic activity in substituted butyrolactones. |

| Hydroxyl groups | Enhanced hydrogen bonding potential | Hydroxyl and methoxy groups can play a prominent role in the analgesic activity of substituted butyrolactones. |

Phytotoxicity and Antifungal Activity Mechanisms

The phytotoxic and antifungal properties of this compound are rooted in its ability to interfere with essential cellular processes in plants and fungi. The mechanisms are often multifaceted and can involve disruption of cell membrane integrity, inhibition of key enzymes, or induction of oxidative stress.

Phytotoxicity: The phytotoxicity of unsaturated γ-lactones, a class to which this compound belongs, is often attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues (such as cysteine or lysine) in vital enzymes, leading to their inactivation. Furthermore, these compounds can induce oxidative stress in plant cells, leading to lipid peroxidation and membrane damage. Studies on other phytotoxic γ-lactones have shown that the presence and nature of substituents on the lactone ring are critical for their activity. scielo.br

Antifungal Activity: The antifungal mechanism of furanones frequently involves the disruption of the fungal cell membrane and the inhibition of essential enzymes. nih.gov For some furanone derivatives, the primary target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. mdpi.com By inhibiting enzymes such as lanosterol 14α-demethylase, these compounds deplete ergosterol levels, leading to increased membrane permeability and ultimately cell death. Additionally, furanones can interfere with fungal signaling pathways, such as quorum sensing, which regulates virulence and biofilm formation. mdpi.com The interaction with the fungal cell membrane can lead to depolarization and increased fluidity, affecting the function of membrane-bound proteins like H+-ATPase. nih.gov

| Activity | Proposed Mechanism | Key Molecular Features Involved |

| Phytotoxicity | Michael addition with cellular nucleophiles, induction of oxidative stress. | α,β-unsaturated lactone moiety. |

| Antifungal Activity | Inhibition of ergosterol biosynthesis, disruption of cell membrane integrity, interference with quorum sensing. | Furanone ring, side chain functionalities. |

Analytical Method Development for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 5-(1,2-dihydroxyethyl)dihydrofuran-2-one, providing the necessary separation from impurities, related compounds, and different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound and its analogs. The method's versatility allows for the separation of polar, non-volatile compounds without the need for chemical derivatization.

Method development often focuses on reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) modes. For instance, methods developed for the related compound 5-hydroxymethylfurfural (B1680220) (HMF) and its metabolites utilize HILIC columns with gradient elution, effectively separating multiple polar analytes within a short analysis time. nih.gov A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com For example, a gradient system switching from a high concentration of acetonitrile (e.g., 95%) to a lower concentration (e.g., 85%) in an ammonium (B1175870) formate (B1220265) buffer has proven effective for separating HMF and its acidic metabolites. nih.gov Another approach uses a reverse-phase C18 column with a binary mobile phase of acetate (B1210297) buffer and methanol for the analysis of furanone derivatives in complex samples like strawberries. researchgate.net Detection is commonly achieved using a UV detector, with wavelengths set around 210 nm or 275-280 nm, depending on the chromophore of the target analyte. sielc.comresearchgate.net

The table below summarizes typical HPLC conditions used for the analysis of related furanone compounds, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | HILIC (150 x 4.6 mm, 5 µm) nih.gov | Newcrom R1 (RP) (150 x 4.6 mm, 5 µm) sielc.com | ODS (RP-C18) (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A: ACN/100mM Ammonium Formate (95:5) B: ACN/100mM Ammonium Formate (85:15) nih.gov | Gradient of Acetonitrile in water with H₃PO₄ buffer sielc.com | Acetate buffer and Methanol researchgate.net |

| Detection | UV nih.gov | UV (210 nm & 275 nm) sielc.com | UV (280 nm) researchgate.net |

| Analyte | HMF Metabolites nih.gov | 5-Hydroxymethyl-2-furaldehyde (HMF) sielc.com | Furaneol and derivatives researchgate.net |

Due to its polar nature and low volatility stemming from the dihydroxyethyl side chain, this compound is not directly suitable for analysis by gas chromatography (GC). To overcome this limitation, a derivatization step is required to convert the polar hydroxyl groups into more volatile moieties.

A common and effective derivatization technique is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. The resulting TMS-ether derivative can then be analyzed on standard capillary columns, such as a nonpolar HP-5MS column. mdpi.com This approach has been successfully applied to the analysis of the related compound 5-hydroxymethylfurfural (HMF) in various food samples. nih.gov The method validation typically demonstrates good precision, linearity, and low detection limits, confirming its suitability for quantitative analysis. nih.gov

The presence of multiple stereocenters in this compound makes it a chiral molecule. The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore critical. wikipedia.org Enantiomeric excess reflects the degree to which a sample contains one enantiomer in greater amounts than the other. wikipedia.org

Chiral HPLC is the most powerful technique for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated excellent enantioseparation capabilities for a broad range of compounds, including furanones. researchgate.netnih.gov For example, racemates of furanone derivatives have been successfully resolved into their constituent enantiomers using a CHIRALPAK AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate). researchgate.net The separation is typically achieved in normal-phase mode, using a mobile phase composed of n-hexane and an alcohol like isopropanol. researchgate.net Other CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides (e.g., CHIROBIOTIC columns), offer alternative selectivities and can be operated in various modes, including reversed-phase, polar organic, and polar ionic modes. nih.govsigmaaldrich.com

The table below lists examples of chiral stationary phases and conditions used for separating chiral furanones and related structures.

| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase Example | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK AD-H | n-Hexane / Isopropanol (89:11) | researchgate.net |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak IB | Multiple modes possible | nih.gov |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG-3 | Multiple modes possible | nih.gov |

| Cyclodextrin-based | Astec CYCLOBOND | Reversed-phase or Normal-phase | sigmaaldrich.com |

| Macrocyclic Glycopeptide (Teicoplanin) | Astec CHIROBIOTIC T | Polar Ionic, Reversed-phase | sigmaaldrich.com |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Sample Analysis

For the analysis of this compound in complex matrices such as biological fluids or food products, the coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled selectivity and sensitivity.